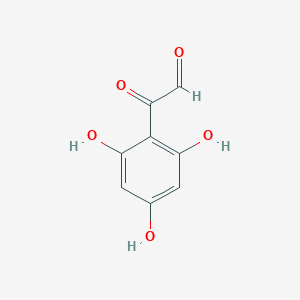
O-ethyl 2,2-difluoroethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-ethyl 2,2-difluoroethanethioate is a chemical compound that features a difluoroethyl group attached to a thioate moiety. This compound is of interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and agrochemistry. The presence of fluorine atoms in the molecule imparts distinct characteristics, including increased lipophilicity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-ethyl 2,2-difluoroethanethioate typically involves the electrophilic 2,2-difluoroethylation of thiol nucleophiles. One common method employs a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate, which reacts with thiol nucleophiles under mild conditions. The reaction is carried out in the presence of a base like cesium carbonate (Cs2CO3) and a solvent such as acetonitrile (MeCN) at elevated temperatures (around 50°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may include techniques such as distillation, crystallization, or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
O-ethyl 2,2-difluoroethanethioate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The thioate moiety can be oxidized to form sulfoxides or sulfones, while reduction can convert it back to the thiol form.
Addition Reactions: The compound can add to unsaturated systems, such as alkenes or alkynes, under appropriate conditions.
Common Reagents and Conditions
Electrophilic Reagents: Hypervalent iodine reagents like (2,2-difluoroethyl)(aryl)iodonium triflate are commonly used for difluoroethylation.
Bases: Cesium carbonate (Cs2CO3) is often employed to facilitate the reaction.
Solvents: Acetonitrile (MeCN) is a preferred solvent due to its ability to dissolve both reactants and products effectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, electrophilic difluoroethylation of thiophenol yields 2,2-difluoroethylated thiophenol .
Scientific Research Applications
O-ethyl 2,2-difluoroethanethioate has several scientific research applications, including:
Medicinal Chemistry: The compound is used to modify drug molecules, enhancing their lipophilicity, metabolic stability, and target specificity.
Materials Science: Fluorinated compounds like this compound are employed in the development of advanced materials with unique properties.
Agrochemistry: The compound can be used in the synthesis of agrochemicals, improving their efficacy and environmental stability.
Mechanism of Action
The mechanism by which O-ethyl 2,2-difluoroethanethioate exerts its effects involves the interaction of the difluoroethyl group with molecular targets. The electronegative fluorine atoms increase the acidity of the α-proton, enhancing the compound’s ability to form hydrogen bonds and interact with biological targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroethylated Thiophenol: Similar in structure but lacks the ethyl group attached to the sulfur atom.
2,2-Difluoroethylated Amine: Contains an amine group instead of a thioate moiety.
2,2-Difluoroethylated Alcohol: Features an alcohol group in place of the thioate moiety.
Uniqueness
O-ethyl 2,2-difluoroethanethioate is unique due to the presence of both the difluoroethyl group and the thioate moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in medicinal chemistry, materials science, and agrochemistry .
Properties
Molecular Formula |
C4H6F2OS |
|---|---|
Molecular Weight |
140.15 g/mol |
IUPAC Name |
O-ethyl 2,2-difluoroethanethioate |
InChI |
InChI=1S/C4H6F2OS/c1-2-7-4(8)3(5)6/h3H,2H2,1H3 |
InChI Key |
DBFFPJAHFKANOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B12969193.png)




![Bicyclo[5.2.0]nonan-4-one](/img/structure/B12969231.png)




![5-(Difluoromethyl)benzo[b]thiophene](/img/structure/B12969255.png)

